
Dibutylphosphinous Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylphosphinous Acid is an organophosphorus compound with the chemical formula C8H19O2P It is characterized by the presence of a phosphorus atom bonded to two butyl groups and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
Dibutylphosphinous Acid can be synthesized through the reaction of dibutylphosphine with an oxidizing agent. One common method involves the oxidation of dibutylphosphine using hydrogen peroxide or oxygen in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Dibutylphosphinous Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibutylphosphinic acid.
Reduction: Reduction reactions can convert it back to dibutylphosphine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents.
Major Products Formed
Oxidation: Dibutylphosphinic acid.
Reduction: Dibutylphosphine.
Substitution: Various substituted phosphinous acids depending on the reagents used.
科学的研究の応用
Dibutylphosphinous Acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of Dibutylphosphinous Acid involves its ability to interact with various molecular targets, including enzymes and receptors. It can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
Dibutylphosphinic Acid: Similar in structure but with an additional oxygen atom.
Dibutylphosphine: The reduced form of Dibutylphosphinous Acid.
Dibutylphosphonate: Contains a different functional group (phosphonate) but shares the dibutylphosphorus core.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in various chemical processes.
特性
CAS番号 |
50602-70-5 |
|---|---|
分子式 |
C8H19OP |
分子量 |
162.21 g/mol |
IUPAC名 |
dibutylphosphinous acid |
InChI |
InChI=1S/C8H19OP/c1-3-5-7-10(9)8-6-4-2/h9H,3-8H2,1-2H3 |
InChIキー |
FOSKLGIMCJXUFR-UHFFFAOYSA-N |
正規SMILES |
CCCCP(CCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


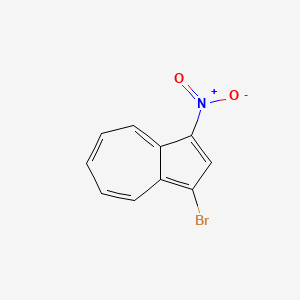


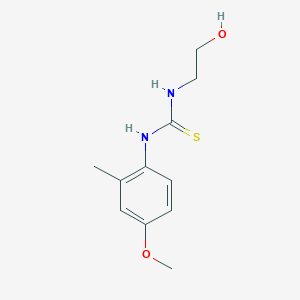
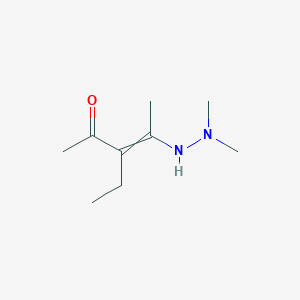
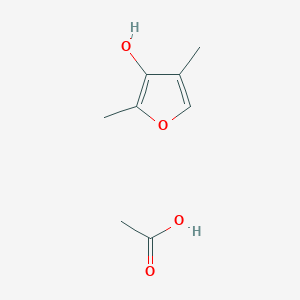

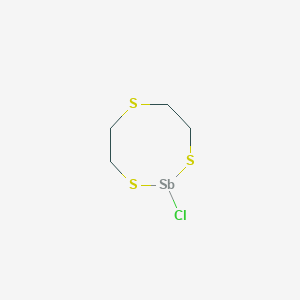
![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)
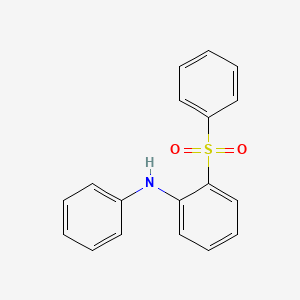


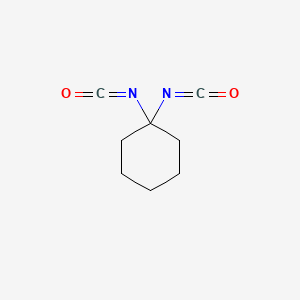
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
